2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyrrolidinyl group at the 4-position The pyrrolidinyl group is further substituted with a pyridine-3-sulfonyl group
Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability .
The compound’s action could result in molecular and cellular effects, depending on its specific targets and the pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized by reacting pyrrolidine with a suitable sulfonyl chloride, such as pyridine-3-sulfonyl chloride, under basic conditions.
Attachment to the Pyrimidine Ring: The pyrrolidinyl intermediate is then reacted with 2-methyl-4-chloropyrimidine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the combination of its pyrimidine ring and the pyrrolidinyl group substituted with a pyridine-3-sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-methyl-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-11-16-7-4-14(17-11)21-12-5-8-18(10-12)22(19,20)13-3-2-6-15-9-13/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJHAHTCKTXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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